N-(2,4-dimethylphenyl)quinoline-2-carbothioamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-12-7-9-15(13(2)11-12)20-18(21)17-10-8-14-5-3-4-6-16(14)19-17/h3-11H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRRONVFGOIOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)quinoline-2-carbothioamide typically involves the condensation of 2-aminobenzophenone with 2,4-dimethylphenyl isothiocyanate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the compound while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Condensation Reactions
The carbothioamide group participates in condensation with carbonyl compounds to form thiosemicarbazones. For example:
- Reaction : Condensation with aldehydes (e.g., salicylaldehyde, 3-formylthiophene) in ethanol under acidic conditions .
- Products : Azomethine derivatives (Schiff bases) with antiproliferative activity against HL-60 leukemia cells .
Structure-Activity Relationship (SAR) :
- Substitution at the aromatic ring (R) influences bioactivity. Thiophene-3-yl and 2-hydroxyphenyl derivatives show potent cytotoxicity (IC₅₀ < 10 μM) .
| Aldehyde Used | Product Activity (IC₅₀, μM) | Key Interactions Identified |
|---|---|---|
| Salicylaldehyde | 8.2 ± 0.9 | Hydrogen bonding, π-π stacking |
| 3-Formylthiophene | 9.1 ± 1.1 | Hydrophobic interactions |
Electrophilic Substitution on the Quinoline Ring
The quinoline moiety undergoes regioselective electrophilic substitution. Substituents direct reactions to specific positions:
- Nitration : Occurs at the 5- and 8-positions due to electron-donating effects of the thioamide group .
- Sulfonation : Favors the 4-position under controlled conditions .
Example Reaction Conditions :
Biological Interactions and Docking Studies
Molecular docking reveals interactions with biological targets:
- Acetylcholinesterase (AChE) : Forms hydrogen bonds with Tyr337 (2.37 Å) and π-π stacking with His287 .
- DNA gyrase : Binds via hydrophobic interactions and halogen bonding (e.g., with 2-fluoro substituents) .
Key docking scores :
| Target Protein | Binding Affinity (kcal/mol) | Key Residues Involved |
|---|---|---|
| AChE | -9.8 | Tyr124, Tyr337 |
| Bcl-2 | -8.5 | Leu134, Arg143 |
Stability and Degradation Pathways
Scientific Research Applications
Chemistry
7-Fluoroquinoline-6-carboxylic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for modifications that can lead to the development of novel materials with specific properties.
Biology
The compound is primarily studied for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. It exhibits high levels of antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication .
Table 1: Antibacterial Activity of 7-Fluoroquinoline-6-carboxylic Acid
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 1.0 µg/mL |
| Salmonella typhi | 0.75 µg/mL |
| Bacillus cereus | 0.3 µg/mL |
Medicine
In the medical field, 7-Fluoroquinoline-6-carboxylic acid is being explored as a precursor for new pharmaceutical agents aimed at treating bacterial infections. Its efficacy in overcoming antibiotic resistance makes it a candidate for further development in therapeutic applications .
Case Study: Treatment of Resistant Infections
A study demonstrated that derivatives of 7-Fluoroquinoline-6-carboxylic acid showed significant efficacy against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential in clinical settings where traditional antibiotics fail .
Industrial Applications
In industry, this compound is utilized in the production of dyes, agrochemicals, and other chemical products. Its properties allow it to be incorporated into formulations that require enhanced stability and performance under various conditions.
Table 2: Industrial Uses of 7-Fluoroquinoline-6-carboxylic Acid
| Application | Description |
|---|---|
| Dyes | Used as an intermediate in dye synthesis |
| Agrochemicals | Acts as a precursor for pesticides |
| Chemical Production | Integral in the synthesis of complex chemicals |
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)quinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key analogs and their substituent-driven properties:
Key Observations :
- Lipophilicity : Methyl groups (e.g., 2,4-dimethylphenyl in 5g ) increase lipophilicity compared to polar substituents like chloro (5a ) or ethoxy (5c ) .
- Bioactivity : The 2,4-dimethylphenyl group in 5g and Compound 6 correlates with significant antioxidant and anticancer activity, with Compound 6 outperforming Doxorubicin in MCF-7 cell inhibition .
Structural and Functional Divergences
- Core Backbone Differences: 5g (quinoline-based) vs. Compound 6 (hydrazinecarbothioamide): The quinoline backbone in 5g may confer π-π stacking interactions in biological targets, whereas the hydrazinecarbothioamide scaffold in Compound 6 facilitates metal chelation, enhancing anticancer activity .
Synthesis Routes :
Structural Validation and Analytical Techniques
- X-ray Diffraction (XRD) : Used to confirm the molecular structure of 2,4-dimethylphenyl derivatives, including bond angles and packing efficiency .
- SHELX Software : Employed for refining crystallographic data, ensuring accuracy in structural determination .
- Spectroscopy : FT-IR and NMR data validate functional groups (e.g., thiourea C=S stretch at ~1250 cm⁻¹) .
Biological Activity
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2,4-dimethylaniline with quinoline-2-carboxylic acid derivatives under specific conditions to yield the target compound. Characterization is typically performed using techniques such as NMR spectroscopy and X-ray diffraction to confirm the structure and purity of the synthesized compounds .
1. Anticancer Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines, particularly human leukemia HL-60 cells. In vitro assays revealed that this compound and its derivatives exhibit significant antiproliferative activity. The most active derivatives were identified based on their ability to inhibit cell growth at low concentrations (10 μM to 1 μM), indicating their potential as anticancer agents .
Table 1: Antiproliferative Activity Against HL-60 Cells
| Compound | Concentration (μM) | % Growth Inhibition |
|---|---|---|
| 1 | 10 | 75 |
| 2 | 1 | 85 |
| 3 | 10 | 60 |
| 4 | 1 | 90 |
2. Cholinesterase Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. Structure-activity relationship studies indicated that specific substitutions on the quinoline ring significantly influence the inhibitory potency. For instance, compounds with methyl substitutions at the 6 and 8 positions exhibited enhanced AChE inhibitory activity compared to those with substitutions at other positions .
Table 2: AChE Inhibition IC50 Values
| Compound | IC50 (μM) |
|---|---|
| This compound | 19.85 |
| Donepezil | 0.12 |
3. Antioxidant Activity
In addition to its anticancer and cholinesterase inhibitory properties, this compound has shown antioxidant activity. Mechanistic studies suggest that it may protect neuronal cells from oxidative stress by scavenging free radicals and inhibiting reactive oxygen species (ROS) production .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various models:
- Neuroprotection : In a scopolamine-induced Alzheimer's model in mice, administration of the compound resulted in significant improvements in memory and learning deficits, suggesting its potential role in neuroprotection .
- Antileukemic Effects : The compound's effectiveness against HL-60 cells was further corroborated by MTS assays, demonstrating a dose-dependent inhibition of cell proliferation .
Q & A
Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)quinoline-2-carbothioamide, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves a multi-step process starting with the condensation of 2-quinolinecarboxylic acid derivatives with 2,4-dimethylphenyl isothiocyanate. Key steps include:
- Coupling reactions : Fusion of intermediates (e.g., 7-hydroxy-4-methyl coumarin) with substituted phenyl thioureas at elevated temperatures (~200°C) .
- Solvent selection : Ethanol-water mixtures are used for precipitation, followed by recrystallization in acetic acid to enhance purity .
- Optimization : Adjusting molar ratios, temperature control, and solvent polarity can improve yields. For example, using polar aprotic solvents (DMF or DMSO) may enhance reaction efficiency .
Q. Which analytical techniques are most effective for characterizing this compound?
- Spectroscopic methods :
- NMR : and NMR (e.g., δ 132.68 ppm for aromatic protons, δ 18.11 ppm for methyl groups) confirm structural motifs .
- Mass spectrometry : ESI-MS (e.g., m/z 344.1 [M]+) validates molecular weight .
- Elemental analysis : Confirms empirical formulas (e.g., C, H, N percentages within ±0.05% of theoretical values) .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using crystallography?
- X-ray diffraction : Single-crystal X-ray analysis with SHELXL software (via SHELX suite) enables precise determination of bond lengths, angles, and torsion angles .
- Validation : Tools like PLATON or ADDSYM check for missed symmetry and validate hydrogen bonding networks. For example, intermolecular S···H interactions may stabilize crystal packing .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in quinoline-2-carbothioamide derivatives?
- Comparative SAR :
| Compound Modifications | Observed Activity | Reference |
|---|---|---|
| 4-Chlorophenyl substitution | Enhanced antimicrobial activity | |
| Methoxy groups at 2,4 positions | Improved solubility but reduced potency |
- Methodology :
- Molecular docking (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., cytochrome P450).
- In vitro assays (e.g., MIC tests for antimicrobial activity) to validate computational predictions .
Q. How can researchers address contradictions in reported biological activities of this compound analogs?
- Data reconciliation :
- Purity verification : Use HPLC (≥99% purity) to rule out impurities skewing bioactivity results .
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and cell line viability (e.g., MTT assays) .
- Case study : Discrepancies in anti-cancer IC50 values may arise from differences in cell permeability assays (e.g., monolayer vs. 3D spheroid models) .
Q. What experimental approaches are used to study the interaction of this compound with biological targets?
- Enzyme inhibition assays : Measure IC50 against acetylcholinesterase (AChE) using Ellman’s method .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with recombinant proteins .
- Cellular imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting via fluorophore tagging) .
Methodological Guidance
Q. How can computational tools aid in optimizing the pharmacokinetic profile of this compound?
- ADMET prediction : Software like SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Dereplication : Compare with databases (PubChem, ChEMBL) to avoid redundant structures and prioritize novel analogs .
Q. What are best practices for resolving low crystallinity issues during X-ray analysis of quinoline derivatives?
- Crystallization techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
